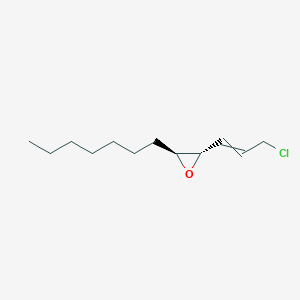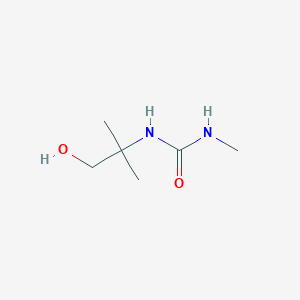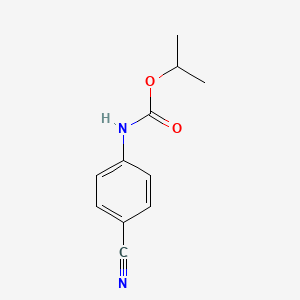![molecular formula C6H9N5 B12596163 Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine CAS No. 877396-86-6](/img/structure/B12596163.png)
Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a pyrrole ring fused with another pyrrole ring, and three amine groups attached to the structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular C-H amination of α-indolylhydrazones using a Cu/Fe co-catalyst system at 50°C in water has been reported as an effective method . This method is practical, robust, and environmentally friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites in the molecule, such as the amine groups and the pyrrole rings.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve mild temperatures and solvents like water or ethanol.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit FGFRs by binding to the receptor’s active site, preventing the activation of downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyrrole-1,2,3(6H)-triamine can be compared with other similar compounds, such as pyrrolo[2,3-b]pyridine derivatives and pyrrolo[3,2-b]pyrrole-1,4-diones . While these compounds share structural similarities, this compound is unique due to its specific arrangement of amine groups and its distinct reactivity profile. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
List of Similar Compounds
- Pyrrolo[2,3-b]pyridine derivatives
- Pyrrolo[3,2-b]pyrrole-1,4-diones
- Pyrrolo[1,2-a]quinolines
Properties
CAS No. |
877396-86-6 |
|---|---|
Molecular Formula |
C6H9N5 |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-b]pyrrole-4,5,6-triamine |
InChI |
InChI=1S/C6H9N5/c7-4-3-1-2-10-6(3)11(9)5(4)8/h1-2,10H,7-9H2 |
InChI Key |
KAYVTDDTSQGNJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=C(N2N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12596086.png)
![1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12596087.png)
![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)

![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12596105.png)

![{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12596109.png)




![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)


